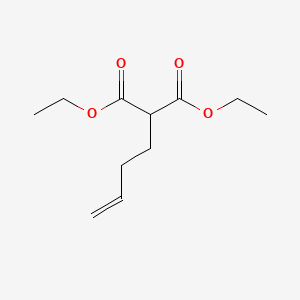
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which is a key component of the compound , has been extensively studied . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol comprises an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. This structure is further substituted with iodine and a phenolic group.Wirkmechanismus
The mechanism of action of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol is not fully understood, but it is believed to interact with the hydrophobic regions of proteins and membranes. This compound has a high affinity for proteins and can bind to them, causing a change in their conformation and activity. This property of this compound makes it an excellent tool for studying protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not have any significant physiological effects on cells or organisms. However, it can affect the activity of proteins and enzymes, which can have downstream effects on various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol in lab experiments is its high sensitivity and selectivity. It can detect small changes in protein conformation and activity, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which can limit its use in some research settings.
Zukünftige Richtungen
There are numerous future directions for the use of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol in scientific research. One potential application is in the development of new biosensors for the detection of various biomolecules. This compound can also be used in the study of protein-protein interactions and enzyme activity in living cells. Additionally, this compound can be modified to improve its properties, such as increasing its sensitivity or selectivity for specific proteins or biomolecules.
Conclusion
In conclusion, this compound is a valuable tool for studying various biological processes in scientific research. Its high sensitivity and selectivity make it an excellent tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. While there are limitations to its use, the potential applications for this compound in future research are numerous.
Wissenschaftliche Forschungsanwendungen
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol has numerous applications in scientific research, particularly in the field of biochemistry. It is used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound is also used in the development of biosensors for the detection of various biomolecules, including glucose, cholesterol, and DNA.
Eigenschaften
IUPAC Name |
2,4-diiodo-6-(1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2N2O2/c9-4-1-5(7(13)6(10)2-4)8-12-11-3-14-8/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSGIPCGJMOEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NN=CO2)O)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B3327105.png)
![tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3327106.png)
![4-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B3327111.png)


![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)



![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)